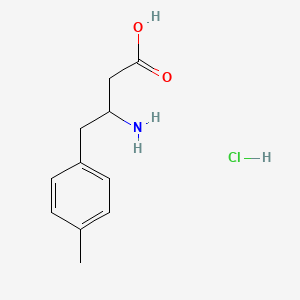3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride
CAS No.:
Cat. No.: VC16785233
Molecular Formula: C11H16ClNO2
Molecular Weight: 229.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C11H16ClNO2 |
|---|---|
| Molecular Weight | 229.70 g/mol |
| IUPAC Name | 3-amino-4-(4-methylphenyl)butanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C11H15NO2.ClH/c1-8-2-4-9(5-3-8)6-10(12)7-11(13)14;/h2-5,10H,6-7,12H2,1H3,(H,13,14);1H |
| Standard InChI Key | LUJTZKGPNYDSGW-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CC(CC(=O)O)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
(R)-3-Amino-4-(4-methylphenyl)butanoic acid hydrochloride is systematically named to reflect its stereochemistry and functional groups. The compound’s IUPAC name denotes the (R)-configuration at the third carbon, an amino group at position 3, a butanoic acid backbone, and a 4-methylphenyl substituent at position 4 . Its molecular formula, C₁₁H₁₅NO₂, corresponds to a monohydrated hydrochloride salt, with a calculated molecular weight of 193.24 g/mol .
Table 1: Key Identifiers of (R)-3-Amino-4-(4-methylphenyl)butanoic Acid Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 177839-85-9 | |
| Molecular Formula | C₁₁H₁₅NO₂ | |
| Molecular Weight | 193.24 g/mol | |
| Synonyms | H-D-β-HoPhe(4-Me)-OH·HCl, RARECHEM AK PT 0056 |
Stereochemical Configuration
The (R)-configuration at the β-carbon distinguishes this compound from its enantiomer, influencing its biological interactions. Chiral centers in amino acids are critical for receptor binding and enzymatic activity, suggesting that the stereochemistry of this compound may dictate its pharmacological profile .
Physicochemical Properties
Thermal and Solubility Characteristics
The compound’s predicted boiling point of 345.2±30.0°C and density of 1.135±0.06 g/cm³ reflect its stability under high-temperature conditions . The hydrochloride salt form significantly improves water solubility compared to the free base, a property advantageous for in vitro and in vivo studies .
Acid-Base Behavior
The pKa of 3.79±0.10 indicates that the carboxylic acid group remains protonated under physiological conditions (pH ~7.4), enhancing its ability to interact with biological membranes or proteins .
Table 2: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Boiling Point | 345.2±30.0°C | Predicted |
| Density | 1.135±0.06 g/cm³ | Predicted |
| pKa | 3.79±0.10 | Predicted |
Synthesis and Industrial Production
Purification and Quality Control
Chromatographic methods, including reverse-phase HPLC, are standard for ensuring enantiomeric purity. Suppliers typically provide certificates of analysis detailing purity (>95%) and residual solvent levels .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume